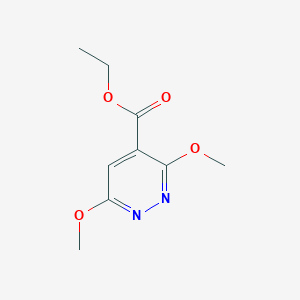

3,6-Dimethoxy-4-pyridazinecarboxylic acid ethyl ester

Description

Properties

IUPAC Name |

ethyl 3,6-dimethoxypyridazine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4/c1-4-15-9(12)6-5-7(13-2)10-11-8(6)14-3/h5H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEGQHAAUDQMBQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN=C1OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

(a) Direct Esterification During Cyclization

Using ethyl ester-containing starting materials (e.g., diethyl esters instead of dimethyl) avoids post-cyclization modifications. For instance, substituting dimethyl 2-methylenebutanedioate with diethyl 3,6-dimethoxy-2-methylenebutanedioate would directly yield the ethyl ester upon cyclization.

(b) Acid-Catalyzed Esterification

If the carboxylic acid intermediate is formed, Fischer esterification with ethanol under acidic conditions (e.g., H₂SO₄) could introduce the ethyl group. However, this method risks hydrolyzing methoxy substituents if harsh conditions are employed.

Methoxy Group Introduction

The 3,6-dimethoxy substituents may be incorporated through:

(a) Pre-Functionalized Starting Materials

Synthesizing the diester precursor with methoxy groups at positions 3 and 6 ensures their retention during cyclization. For example, dimethyl 3,6-dimethoxy-2-methylenebutanedioate could be prepared via Claisen condensation of methoxy-acetate derivatives.

(b) Post-Cyclization Methylation

Hydroxyl groups at positions 3 and 6 (if present in an intermediate) could be methylated using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃). This approach requires hydroxylated precursors, which may necessitate additional oxidation or substitution steps.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Steps | Advantages | Challenges |

|---|---|---|---|---|

| Cyclization | Dimethoxy-substituted diester | Cyclocondensation, oxidation | High atom economy; minimal steps | Limited commercial availability of precursors |

| Post-Methylation | Dihydroxypyridazine derivative | Methylation of hydroxyl groups | Flexibility in functionalization | Requires protection/deprotection steps |

| Direct Esterification | Carboxylic acid intermediate | Acid-catalyzed esterification | Compatible with diverse esters | Risk of side reactions under acidic conditions |

Scalability and Industrial Considerations

The patent emphasizes scalability through:

-

Solvent Selection : 2-Propanol and methanol are preferred for their low cost and ease of removal.

-

Catalyst-Free Reactions : Avoiding transition-metal catalysts reduces purification complexity.

-

Temperature Optimization : Controlled exotherms during hydrazine addition prevent decomposition.

For this compound, similar principles apply. A hypothetical large-scale process might involve:

-

Cyclocondensation of diethyl 3,6-dimethoxy-2-methylenebutanedioate with hydrazine hydrate at 0–10°C.

-

Oxidation with H₂O₂/HBr at 25°C to aromatize the ring.

-

Crystallization-driven purification to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethoxy-4-pyridazinecarboxylic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

Oxidation: Formation of 3,6-dimethoxy-4-pyridazinecarboxylic acid.

Reduction: Formation of 3,6-dimethoxy-4-pyridazinecarbinol.

Substitution: Formation of various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

3,6-Dimethoxy-4-pyridazinecarboxylic acid ethyl ester serves as a building block for synthesizing more complex heterocyclic compounds. Its structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions. For instance:

- Oxidation leads to the formation of 3,6-dimethoxy-4-pyridazinecarboxylic acid.

- Reduction can produce 3,6-dimethoxy-4-pyridazinecarbinol.

- Substitution reactions can yield various substituted pyridazine derivatives depending on the nucleophile used.

Biology

Research has indicated potential bioactive properties of this compound. Studies are ongoing to explore its antimicrobial and anticancer activities. The presence of methoxy groups may enhance its interaction with biological targets, making it a candidate for further pharmacological investigations.

Medicine

In medicinal chemistry, this compound is being explored for its potential in drug development. Its unique structure may lead to the design of novel therapeutic agents targeting specific diseases. Preliminary studies suggest that it could modulate enzyme activities or receptor functions in biological systems .

Industry

The compound is also utilized in the production of specialty chemicals and materials with specific properties. Its versatility makes it suitable for applications in various industrial processes where heterocyclic compounds are required.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various pyridazine derivatives, including this compound. Results indicated significant activity against certain bacterial strains, suggesting its potential as a lead compound in developing new antimicrobial agents.

Case Study 2: Drug Development

Research focused on modifying the structure of this compound to enhance its efficacy as an anticancer agent. By altering functional groups on the pyridazine ring, researchers were able to improve binding affinity to cancer cell receptors, paving the way for future therapeutic applications.

Mechanism of Action

The mechanism of action of 3,6-Dimethoxy-4-pyridazinecarboxylic acid ethyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of methoxy and ester groups can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary, but typically involve interactions at the molecular level that alter cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazine Derivatives

a) Ethyl 4-hydroxy-6-oxo-1H-pyridazine-3-carboxylate (CAS 1352925-63-3)

- Structure : Differs by replacing methoxy groups with hydroxyl (-OH) at position 4 and oxo (=O) at position 4.

- Predicted pKa: 4.50 (acidic due to hydroxyl group) . Density: 1.48 g/cm³, slightly higher than typical esters.

- Applications: Likely used in medicinal chemistry for metal coordination or as a hydrogen bond donor.

b) Ethyl 6-cyano-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate (CAS 887596-02-3)

- Structure: Pyridine (one nitrogen) instead of pyridazine, with cyano (-CN), methyl (-CH₃), and oxo (=O) substituents.

- Properties :

- Electron-withdrawing -CN and =O groups reduce ring electron density, altering reactivity.

- Higher molecular weight (C₁₁H₁₃N₃O₃: ~247.25 g/mol) compared to the target compound (~211.19 g/mol).

- Applications: Potential as a precursor for nicotinic acid derivatives or kinase inhibitors .

Pyridine and Pyrimidine Derivatives

a) 4-Hydroxy-5-isopropyl-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic Acid Ethyl Ester (CAS 100371-18-4)

- Structure : Partially hydrogenated pyridine ring with hydroxyl, isopropyl, and methyl substituents.

- Properties :

- Reduced aromaticity due to dihydro structure, increasing susceptibility to oxidation.

- Molar mass: 239.27 g/mol.

- Applications : May serve as a chiral building block in asymmetric synthesis .

b) Ethyl 4-(3-benzyloxy-4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Structure : Tetrahydro-pyrimidine core (two nitrogens) with aryl and ester substituents.

- Properties :

- Benzyloxy and methoxy groups enhance lipophilicity.

- Tetrahydro structure improves solubility in organic solvents.

- Applications: Potential in drug discovery for CNS-targeting molecules due to aryl substituents .

Thiazole and Isoxazole Derivatives

a) Pyridin-3-yl-thiazol-4-yl-acetic Acid Ethyl Ester

- Structure : Combines pyridine and thiazole rings with an ethyl ester.

- Higher molecular complexity may enhance biological activity.

- Applications : Likely explored in antimicrobial or anticancer research .

b) Ethyl 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate (CAS 61149-51-7)

Comparative Analysis Table

| Compound | Core Structure | Key Substituents | pKa (Predicted) | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|---|

| 3,6-Dimethoxy-4-pyridazinecarboxylic acid ethyl ester | Pyridazine | 3,6-OCH₃; 4-COOEt | N/A | ~211.19 | Pharmaceutical intermediates |

| Ethyl 4-hydroxy-6-oxo-1H-pyridazine-3-carboxylate | Pyridazine | 4-OH; 6=O | 4.50 | ~210.17 | Metal coordination ligands |

| Ethyl 6-cyano-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate | Pyridine | 6-CN; 3-OCH₃; 1-CH₃; 2=O | N/A | ~247.25 | Kinase inhibitors |

| 4-Hydroxy-5-isopropyl-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid ethyl ester | Dihydro-pyridine | 4-OH; 5-CH(CH₃)₂; 6-CH₃; 2=O | N/A | 239.27 | Chiral synthesis |

| Ethyl 4-(3-benzyloxy-4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Pyrimidine | Aryl-OBn; 6-CH₃; 2=O | N/A | ~440.48 | CNS drug candidates |

Biological Activity

3,6-Dimethoxy-4-pyridazinecarboxylic acid ethyl ester is a heterocyclic compound with the molecular formula . This compound is characterized by the presence of two methoxy groups at positions 3 and 6, and an ethyl ester group at position 4. Its unique structure contributes to its potential biological activities, making it a subject of interest in various fields, including medicinal chemistry and agricultural science.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The presence of methoxy and ester groups can influence its binding affinity and specificity towards these targets. The compound may modulate cellular processes through these interactions, although the exact pathways remain to be fully elucidated.

Anticancer Activity

The anticancer potential of pyridazine derivatives has also been a focus of research. Studies suggest that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth. The ethyl ester form may enhance bioavailability compared to other derivatives, suggesting a potential pathway for therapeutic applications in oncology .

Herbicidal Applications

In agricultural contexts, this compound has been investigated as part of herbicidal combinations. Its effectiveness in controlling unwanted plant growth highlights its utility in crop management strategies. The compound's mechanism likely involves disruption of metabolic pathways in target plants .

Table: Summary of Biological Activities

Case Study: Antimicrobial Activity

A study evaluating the antimicrobial effects of pyridazine derivatives found that compounds with similar functional groups demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. Although specific data on this compound was not provided, the promising results from related compounds suggest its potential efficacy .

Case Study: Anticancer Properties

In vitro studies on pyridazine derivatives indicated that certain compounds could effectively induce cell cycle arrest and apoptosis in various cancer cell lines. The structural features associated with these compounds were crucial for their biological activity, suggesting that this compound may exhibit similar properties .

Q & A

Q. What are optimal synthetic routes for 3,6-dimethoxy-4-pyridazinecarboxylic acid ethyl ester?

Methodological Answer: The synthesis of pyridazine esters typically involves nucleophilic substitution or cyclocondensation. For example, ethyl esters of heterocycles are often synthesized via:

- Step 1: Reacting a pyridazine precursor (e.g., 3,6-dichloropyridazine) with sodium methoxide to introduce methoxy groups .

- Step 2: Carboxylation at the 4-position using carbon monoxide or a carbonyl equivalent under palladium catalysis .

- Step 3: Esterification with ethanol in the presence of a dehydrating agent (e.g., H₂SO₄) or coupling reagents like DCC .

Key Parameters: - Solvent choice (DMF or THF improves solubility for polar intermediates) .

- Temperature control (50–80°C for substitution; reflux for esterification) .

- Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

Q. How can regioselective functionalization of the pyridazine ring be achieved?

Methodological Answer: Regioselectivity is controlled by electronic and steric factors:

- Methoxy Groups: Act as directing groups. Electrophilic substitution favors the para position relative to methoxy substituents .

- Catalytic Systems: Use Pd(0) or Cu(I) catalysts to direct cross-coupling reactions (e.g., Suzuki-Miyaura) to the 4-position .

- Protecting Groups: Temporarily block reactive sites (e.g., Boc for amines) to isolate desired substitution patterns .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Identify methoxy (δ 3.8–4.0 ppm) and ethyl ester (δ 1.3–1.5 ppm for CH₃; δ 4.2–4.4 ppm for CH₂) groups .

- ¹³C NMR: Confirm ester carbonyl (δ 165–170 ppm) and pyridazine carbons (δ 150–160 ppm) .

- Mass Spectrometry (MS): ESI-MS or EI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

- IR Spectroscopy: Detect ester C=O stretching (~1700 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can hydrolysis of the ethyl ester be optimized to yield the free carboxylic acid?

Methodological Answer:

- Conditions: Use LiOH·H₂O in THF/H₂O (1:1) at 50°C for 6–12 hours .

- Workup: Acidify with 10% HCl to pH 3, extract with CH₂Cl₂, and recrystallize from toluene .

- Challenges: Competing side reactions (e.g., demethylation) require controlled pH and temperature .

Q. What strategies are effective for designing analogs with improved bioactivity?

Methodological Answer:

- Structure-Activity Relationship (SAR):

- Modify methoxy groups to ethoxy or halogens to alter lipophilicity .

- Replace the ethyl ester with amides or heteroaryl esters to enhance target binding .

- Synthetic Routes:

- Use Suzuki coupling to introduce aryl groups at the 5-position .

- Employ click chemistry for triazole appendages .

Q. How can contradictions in reported reaction yields be resolved?

Methodological Answer:

- Variable Factors:

- Catalyst purity (e.g., Pd catalysts require anhydrous conditions) .

- Solvent drying (use molecular sieves for moisture-sensitive reactions) .

- Optimization:

- Design a Design of Experiments (DoE) matrix to test temperature, solvent, and catalyst ratios .

- Compare yields under microwave irradiation vs. conventional heating .

Q. What computational methods predict the compound’s reactivity in nucleophilic environments?

Methodological Answer:

- Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic/nucleophilic sites on the pyridazine ring .

- Molecular Dynamics (MD): Simulate solvent effects on ester hydrolysis rates .

- Software: Gaussian or ORCA for orbital energy analysis; PyMol for visualizing reactive conformers .

Q. How can biological activity be assessed in vitro?

Methodological Answer:

- Enzyme Inhibition Assays:

- Target enzymes (e.g., COX-2 for anti-inflammatory activity) using fluorescence-based kits .

- IC₅₀ determination via dose-response curves .

- Cell-Based Assays:

- Measure cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa) .

- Evaluate membrane permeability using Caco-2 monolayers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.